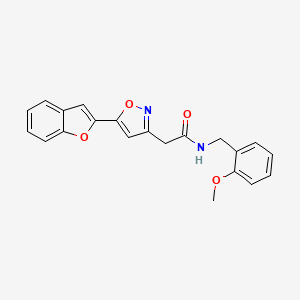

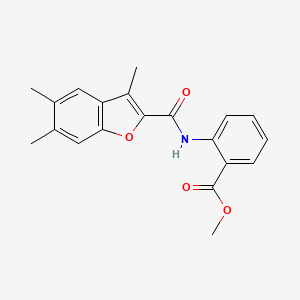

ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the ethyl ester function in the molecule suggests that it may have unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related ethyl 1H-pyrazole-3-carboxylates typically involves cyclocondensation reactions. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Another synthesis route for ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives involved the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate with 2-aryloxymethylepoxide in the presence of potassium carbonate . These methods highlight the versatility and regioselectivity achievable in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by IR, NMR spectroscopy, and single-crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), are often used to complement experimental data and provide insights into the electronic structure and conformational flexibility of these molecules .

Chemical Reactions Analysis

Ethyl 1H-pyrazole-3-carboxylates can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could further cyclize to form condensed pyrazoles . Additionally, Suzuki coupling reactions have been employed to introduce aryl groups into the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1H-pyrazole-3-carboxylates are influenced by their molecular structure. For example, the presence of substituents like the trifluoromethyl group can affect the compound's lipophilicity, electronic distribution, and potential biological activity. The crystal structure, hydrogen bonding, and π-π stacking interactions play a significant role in the stability and solubility of these compounds . Theoretical calculations, such as HOMO/LUMO analysis and molecular electrostatic potential (MEP) distribution, provide further understanding of the reactivity and intermolecular interactions of these molecules .

Wissenschaftliche Forschungsanwendungen

Cancer Research : Zheng et al. (2010) synthesized novel derivatives of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and found that certain derivatives could suppress lung cancer cell growth via cell cycle arrest and autophagy (Zheng et al., 2010).

Synthesis of Pyrazole Derivatives : Matiichuk et al. (2009) worked on synthesizing various pyrazole derivatives from ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, indicating its role as a precursor in the synthesis of complex organic compounds (Matiichuk et al., 2009).

Microwave-Assisted Reactions : Milosevic et al. (2015) demonstrated the use of microwave-assisted treatment for the direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showing its potential in facilitating efficient chemical reactions (Milosevic et al., 2015).

Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles through Pd-Catalysed Cross-Coupling Reactions (Arbačiauskienė et al., 2011).

Structural and Spectral Studies : Naveen et al. (2021) focused on the synthesis, characterization, crystal structure, and antioxidant properties of a novel pyrazole derivative, contributing to the knowledge of molecular structures and interactions (Naveen et al., 2021).

Ultrasound-Assisted Synthesis : Machado et al. (2011) reported the ultrasound-assisted, regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating an efficient synthesis method (Machado et al., 2011).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazoles and piperidine derivatives, have been reported to have diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the MES test .

Biochemical Pathways

For example, some compounds have been reported to depress peripheral and centrally mediated pain by opioid independent systems .

Result of Action

Related compounds have been reported to display potent analgesic efficacy and an ultrashort to long duration of action .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and potential therapeutic effects . It could also be interesting to explore the effects of introducing different substituents on the pyrazole ring .

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-2-21-12(20)11-10(19)7-18(17-11)9-5-3-4-8(6-9)13(14,15)16/h3-7,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTUAXDPAEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2,4-Trimethyl-6-methylsulfanyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B3003389.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)

![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)